![molecular formula C13H8ClN3O B2610700 4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde CAS No. 1707668-15-2](/img/structure/B2610700.png)

4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

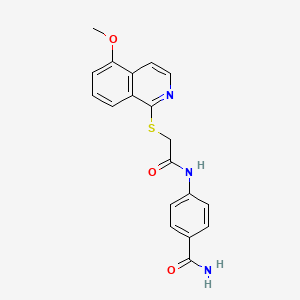

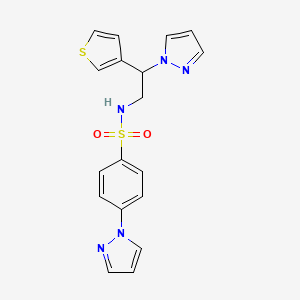

4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine is a chemical compound with the CAS Number: 1019164-34-1 . It has a molecular weight of 229.67 . It is a powder in physical form .

Molecular Structure Analysis

The IUPAC Name for this compound is 4-chloro-2-phenylpyrazolo[1,5-a]pyrazine . The InChI Code is 1S/C12H8ClN3/c13-12-11-8-10 (9-4-2-1-3-5-9)15-16 (11)7-6-14-12/h1-8H .Physical And Chemical Properties Analysis

4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde is a powder in physical form . It has a molecular weight of 229.67 .科学的研究の応用

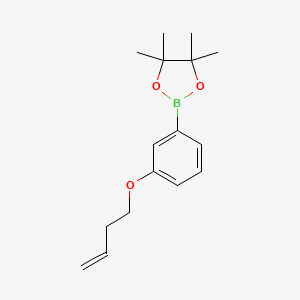

Synthesis and Supramolecular Assembly

The synthesis of reduced 3,4'-bipyrazoles from 4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde precursors has been demonstrated, involving microwave-assisted reactions and further cyclocondensation, leading to various derivatives. These compounds exhibit significant charge delocalization and form supramolecular assemblies via hydrogen bonding, showcasing their potential in the design of new materials with specific structural properties (Cuartas et al., 2017).

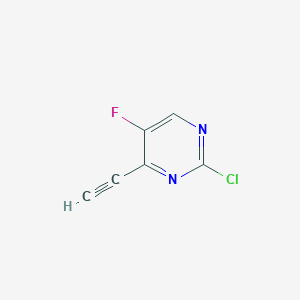

Sonogashira-Type Reactions for Pyrazolo[4,3-c]pyridines

The use of 4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehydes in Sonogashira-type cross-coupling reactions to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes, which are further processed to create 1-phenylpyrazolo[4,3-c]pyridines, highlights their versatility in organic synthesis. This approach opens avenues for the development of novel compounds with potential applications in drug discovery and material science (Vilkauskaitė et al., 2011).

Conversion into Reduced Bipyrazoles

Research into the conversion of substituted 5-aryloxypyrazolecarbaldehydes into reduced bipyrazoles details a process involving reactions with phenols and acetophenones, yielding N-acetylated reduced bipyrazoles. These compounds' structures and their assembly into complex molecular arrangements demonstrate the potential for creating intricate molecular systems with desired chemical and physical properties (Kumar et al., 2019).

Facile Synthesis of Triazolo-pyrazines

A methodology for the facile synthesis of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives from 2-chloro-3-hydrazinylpyrazine and aldehydes using chloramine T illustrates the compound's utility in creating new synthetic scaffolds. This work not only advances the synthesis of complex heterocycles but also enables the exploration of their applications in various fields (Mal et al., 2015).

Safety and Hazards

将来の方向性

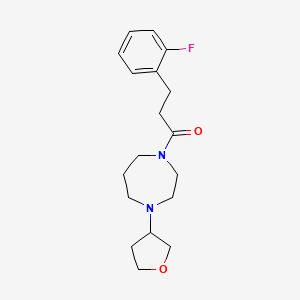

While specific future directions for 4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde were not found in the search results, related compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown promise as novel CDK2 inhibitors . This suggests potential future research directions in the development of novel inhibitors for cancer treatment .

特性

IUPAC Name |

4-chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O/c14-13-12-10(8-18)11(9-4-2-1-3-5-9)16-17(12)7-6-15-13/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJLOKXXHFOQKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2610617.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2610619.png)

![2-[(2-Phenoxyethyl)amino]isophthalonitrile](/img/structure/B2610624.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2610627.png)

![5-(3-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2610628.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2610630.png)

![3-[(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methoxyethyl)carbamoyl]propanoic acid](/img/structure/B2610639.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2610640.png)